REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13]CC)=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].O[Li].O.C1COCC1.Cl>CCCCCCC.C(Cl)Cl.O>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([CH3:17])([CH3:16])[C:11]([OH:13])=[O:12])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
Two
|
Quantity
|
22 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
583 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(C(=O)OCC)(C)C
|
Name
|
LiOH.H2O
|
Quantity
|
204.5 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
5.7 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.75 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
2.9 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
TEMPERATURE
|
Details
|
The mixtures were then cooled to 10° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
the aqueous layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with another 1.5 L portion of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 160.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |